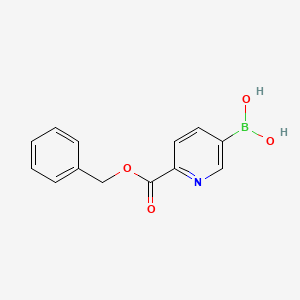

(6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic acid

Description

(6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative featuring a boronic acid (-B(OH)₂) group at the 3-position and a benzyloxycarbonyl (-O(CO)OCH₂C₆H₅) substituent at the 6-position of the pyridine ring. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety facilitates bond formation with aromatic halides or triflates. The benzyloxycarbonyl group serves dual roles: as a steric and electronic modulator during coupling reactions and as a protective group that can be removed under hydrogenolysis or acidic conditions for further functionalization .

Properties

IUPAC Name |

(6-phenylmethoxycarbonylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BNO4/c16-13(19-9-10-4-2-1-3-5-10)12-7-6-11(8-15-12)14(17)18/h1-8,17-18H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFHFVUWFKEFTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C(=O)OCC2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40701201 | |

| Record name | {6-[(Benzyloxy)carbonyl]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40701201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000269-51-1 | |

| Record name | {6-[(Benzyloxy)carbonyl]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40701201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a nucleophilic substitution reaction using benzyl chloroformate as the reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes.

Scientific Research Applications

Chemical Reactions

(6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic acid can undergo various reactions:

- Oxidation : Converts the boronic acid to boronic esters.

- Reduction : Can yield boranes or borohydrides.

- Substitution Reactions : The benzyloxycarbonyl group can be replaced by other functional groups through nucleophilic substitution.

These reactions are essential for utilizing the compound in synthetic pathways and developing new materials.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction is valuable for constructing complex molecules in pharmaceutical chemistry.

Biological Applications

The compound has been explored for its potential as a ligand in biochemical assays and as a probe for detecting biomolecules. Its ability to form reversible covalent bonds with diols allows it to interact with various biological targets, making it useful in drug design and molecular sensing applications.

Medicinal Chemistry

Research is ongoing to investigate its potential as a therapeutic agent, particularly in developing boron-containing drugs. Boron compounds have shown promise in cancer therapy due to their ability to interact with biological macromolecules.

Industrial Applications

In industry, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals, enhancing the efficacy and selectivity of final products.

Case Studies and Research Findings

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including those containing boronic acids. For instance, research has shown that certain pyridine compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar bioactivity .

Moreover, studies on boron-containing compounds indicate their role in enhancing drug delivery systems through targeted interactions with biomolecules .

Mechanism of Action

The mechanism of action of (6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug delivery systems. The compound can interact with molecular targets through its boronic acid group, which can form stable complexes with biomolecules.

Comparison with Similar Compounds

Comparison with Similar Pyridin-3-yl Boronic Acid Derivatives

The reactivity, stability, and biological activity of pyridin-3-yl boronic acids are heavily influenced by substituents at the 6-position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridin-3-yl Boronic Acids

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): Substituents like -F, -CF₃, and -O(CO)OCH₂C₆H₅ increase the electrophilicity of the boronic acid, enhancing reactivity in Suzuki couplings. For example, (6-fluoropyridin-3-yl)boronic acid achieves high coupling yields (85%) under mild conditions . The benzyloxycarbonyl group in the target compound likely offers similar advantages.

- Steric Hindrance: Bulky groups (e.g., -Boc-piperazine, -O(CO)OCH₂C₆H₅) may slow coupling kinetics but improve regioselectivity. shows that Boc-protected derivatives require optimized catalyst loading (e.g., Pd(PPh₃)₄) to mitigate steric interference .

Solubility and Stability

- Hydrophobicity: The benzyloxycarbonyl group increases lipophilicity compared to -OH or -NH₂ substituents, making the target compound more soluble in organic solvents (e.g., THF, dioxane) but less so in aqueous systems .

- Boroxine Formation: Boronic acids with EWGs (e.g., -CF₃) are less prone to boroxine formation than those with electron-donating groups (EDGs). The target compound’s benzyloxycarbonyl group may stabilize the boronic acid form, reducing equilibrium shifts toward boroxines .

Biological Activity

(6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic acid, with the CAS number 1000269-51-1, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications, supported by relevant research findings and data.

The compound has the following chemical structure:

- Molecular Formula : C13H12BNO4

- Molecular Weight : 257.06 g/mol

- IUPAC Name : this compound

Synthesis

Various methods have been documented for synthesizing boronic acids, including the use of boron reagents in coupling reactions. The synthesis of this compound typically involves the reaction of pyridine derivatives with boron compounds under controlled conditions to yield the desired product.

Antimicrobial Activity

Research indicates that compounds containing pyridine rings exhibit notable antimicrobial properties. A study reviewed various pyridine derivatives and highlighted their effectiveness against several bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. Specifically, derivatives with substituents like benzyloxy and carbonyl groups showed enhanced activity compared to standard antibiotics .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (μg/mL) | Active Against |

|---|---|---|

| This compound | TBD | S. aureus, E. coli, C. albicans |

| Isonicotinic acid hydrazide derivatives | 2.18–3.08 | S. aureus, B. subtilis |

| 4-chlorobenzoyl chloride derivatives | TBD | B. subtilis, S. aureus |

Antiviral Properties

The antiviral potential of pyridine compounds has gained attention, especially in light of recent global health challenges such as the COVID-19 pandemic. Research has shown that certain pyridine derivatives can inhibit viral replication and improve therapeutic outcomes in infected patients . The specific mechanisms often involve interference with viral entry or replication processes.

Case Studies

- Antimicrobial Efficacy : A study conducted by Judge et al. synthesized several isonicotinic acid hydrazide derivatives and found that those with benzyloxy substituents exhibited MIC values between 2.18–3.08 μM against various pathogens, indicating strong antimicrobial activity .

- Antiviral Screening : In another investigation focusing on pyridine derivatives, compounds similar to this compound were tested for their ability to inhibit viral entry into host cells, showing promising results against RNA viruses .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Pyridine Ring : Essential for biological activity; modifications can enhance potency.

- Benzyloxy Group : Improves solubility and bioavailability.

- Carbonyl Functionality : Plays a crucial role in binding interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (6-((benzyloxy)carbonyl)pyridin-3-yl)boronic acid, and how is its purity validated?

- Synthesis : Utilize Suzuki-Miyaura coupling precursors, where the benzyloxy carbonyl group is introduced via protective group chemistry. For example, analogous methods involve coupling aryl halides with boronic acids under palladium catalysis .

- Purity Validation : High-performance liquid chromatography (HPLC) with retention time analysis (e.g., 1.26 minutes under SMD-TFA05 conditions) and high liquid chromatography (HLC) for >95% purity, as standard in boronic acid characterization .

Q. How should researchers characterize the structural integrity of this compound?

- Techniques :

- NMR Spectroscopy : Analyze , , and NMR (if fluorinated analogs are present) to confirm boronic acid functionality and substituent positions. For example, NMR δ ~28 ppm indicates boroxine formation in moisture-sensitive conditions .

- Mass Spectrometry : LCMS (e.g., m/z 366 [M+H]+) or HRMS for exact mass confirmation .

Q. What are the key reactivity considerations for this boronic acid in cross-coupling reactions?

- Reactivity : The benzyloxy carbonyl group may sterically hinder coupling efficiency. Optimize conditions (e.g., base selection, temperature) to avoid deprotection. Use anhydrous solvents and inert atmospheres to prevent boroxine formation .

Advanced Research Questions

Q. How can researchers mitigate boroxine formation during storage or reaction, and what analytical methods detect such byproducts?

- Mitigation : Store at 2–8°C under inert atmosphere to minimize moisture exposure .

- Detection : NMR can identify boroxine peaks (e.g., δ 8.42 ppm for aromatic protons in boroxine) . Quantify via HPLC retention time shifts between boronic acid and boroxine .

Q. What strategies resolve contradictions in purity data from different analytical methods (e.g., HLC vs. GC)?

- Cross-Validation : Combine HLC (for hydrolyzable impurities) with GC (for volatile byproducts) to assess purity holistically. For example, GC is preferred for pinacol ester derivatives .

- Orthogonal Methods : Use elemental analysis or titration (e.g., potentiometric titration for boron content) to resolve discrepancies .

Q. How does the benzyloxy carbonyl group influence regioselectivity in multi-step syntheses, and how can side reactions be minimized?

- Regioselectivity : The electron-withdrawing carbonyl group directs electrophilic substitution to the para position of the pyridine ring. Steric effects may reduce coupling yields in crowded systems.

- Side Reaction Control : Use mild bases (e.g., KCO) instead of strong bases (e.g., NaOH) to avoid ester hydrolysis. Monitor reaction progress via TLC or in-situ IR .

Q. What are the implications of varying storage conditions (e.g., temperature, humidity) on long-term stability?

- Stability Data : Prolonged exposure to >4°C increases boroxine formation. Humidity-controlled environments (<40% RH) preserve monomeric boronic acid reactivity .

- Reactivity Loss : Quantify via kinetic studies comparing freshly prepared vs. aged samples in model Suzuki couplings .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.